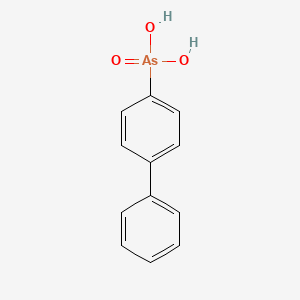

Biphenyl-4-ylarsonic acid

Description

Properties

CAS No. |

5459-30-3 |

|---|---|

Molecular Formula |

C12H11AsO3 |

Molecular Weight |

278.13 g/mol |

IUPAC Name |

(4-phenylphenyl)arsonic acid |

InChI |

InChI=1S/C12H11AsO3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15,16) |

InChI Key |

GDSQIFLFJMCOMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[As](=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl 4 Ylarsonic Acid and Its Derivatives

Strategic Approaches to Arylarsonic Acid Synthesis

The preparation of aromatic arsonic acids is primarily achieved through a few key named reactions that allow for the formation of a carbon-arsenic bond. organicreactions.org These methods are foundational for synthesizing a wide array of arylarsonic acids, which serve as precursors to other organoarsenic compounds. ingentaconnect.com

The most prominent methods include:

The Bart Reaction: This is the most widely utilized method for preparing aromatic arsonic acids. organicreactions.org It involves the reaction of a diazonium salt with an inorganic arsenic compound, typically sodium arsenite, often in the presence of a copper salt catalyst. orgsyn.org This reaction is versatile and can be applied to a broad range of aromatic amines after their conversion to diazonium salts.

The Béchamp Reaction: This method involves the direct arsonation of an activated aromatic substrate, such as aniline (B41778) or phenol, by heating it with arsenic acid (H₃AsO₄). wikipedia.org The reaction is an electrophilic aromatic substitution where arsenic acid acts as the electrophile. wikipedia.org

The Rosenmund Reaction: This synthesis involves the treatment of an aryl halide with sodium or potassium arsenite, usually at elevated temperatures and pressures, to produce the corresponding arylarsonic acid salt. organicreactions.org

Below is a comparative table of these primary synthetic strategies.

| Reaction | Precursors | Reagents | General Conditions |

| Bart Reaction | Aromatic Amine | NaNO₂, Acid (e.g., HCl), Sodium Arsenite (NaAsO₃), Copper(I) salt (catalyst) | Diazotization at low temperature (0-5°C), followed by reaction with arsenite. orgsyn.org |

| Béchamp Reaction | Activated Aromatic Ring (e.g., Aniline) | Arsenic Acid (H₃AsO₄) | Heating the reactants together. wikipedia.org |

| Rosenmund Reaction | Aryl Halide | Sodium or Potassium Arsenite | High temperature and pressure. organicreactions.org |

Targeted Synthesis of Biphenyl-4-ylarsonic Acid

The specific synthesis of this compound can be approached through direct arsonation or, more commonly, through multistep pathways that construct the biphenyl (B1667301) system before or during the introduction of the arsonic acid group.

Direct arsonation of the parent biphenyl molecule is challenging due to the relatively low reactivity of the biphenyl C-H bonds towards electrophilic substitution compared to more activated systems. The Béchamp reaction, for example, typically requires activated substrates like anilines or phenols. wikipedia.org While direct arsonation of biphenyl itself is not a common or efficient method, the use of a substituted biphenyl, such as 4-aminobiphenyl (B23562), makes the Béchamp reaction more feasible, directly yielding 4'-amino-[1,1'-biphenyl]-4-ylarsonic acid.

Multistep syntheses offer greater control and are the more practical approach for preparing this compound and its derivatives. These routes often involve creating the C-As bond and the biphenyl C-C bond in separate, controlled steps.

A primary multistep route is the Bart reaction starting from 4-aminobiphenyl. This precursor is diazotized and subsequently reacted with sodium arsenite to yield this compound.

Another powerful strategy involves modern cross-coupling reactions to construct the biphenyl skeleton. The Suzuki-Miyaura coupling is particularly effective, allowing for the formation of the C-C bond between the two phenyl rings. ajgreenchem.comnih.gov This can be achieved in two principal ways:

Coupling of 4-halophenylarsonic acid with phenylboronic acid .

Coupling of a 4-halobiphenyl with an arseno-boronic species or a subsequent arsonation step.

The following table outlines potential multistep synthetic pathways.

| Route | Key Reaction | Step 1 | Step 2 |

| A | Bart Reaction | Diazotization of 4-aminobiphenyl with NaNO₂/HCl. | Reaction of the diazonium salt with sodium arsenite (NaAsO₃). |

| B | Suzuki Coupling | Synthesis of 4-bromophenylarsonic acid. | Palladium-catalyzed coupling with phenylboronic acid. ajgreenchem.com |

| C | Suzuki Coupling | Synthesis of 4-iodobiphenyl. | Palladium-catalyzed coupling with a suitable arsenic-containing boronic acid or ester. |

Derivatization and Functionalization of the this compound Core

Once synthesized, the this compound molecule can be modified at two key locations: the arsonic acid group itself or the biphenyl ring system.

The arsonic acid functional group, R-AsO(OH)₂, is a versatile handle for further chemical transformations. It is known to be a robust anchor group for modifying surfaces, such as iron oxide nanoparticles, demonstrating its stability and strong binding affinity. nih.gov Functional molecules can be attached to a phenylarsonic acid that has been pre-functionalized, for example with an azide (B81097) group, allowing for "click chemistry" reactions. nih.gov

The oxygen atoms of the arsonic acid can also participate in complex formation. For instance, arylarsonic acids react with sodium molybdate (B1676688) in aqueous solutions to form complex polyoxomolybdate structures, indicating the arsonic acid's ability to act as a ligand. researchgate.net Further modifications can include reduction of the pentavalent arsenic to a trivalent state, yielding the corresponding arsinous acid (R-As(OH)₂) or arsine derivatives. ingentaconnect.com

The chemical properties of this compound are significantly influenced by the presence of additional substituents on the biphenyl rings. These effects are governed by standard principles of physical organic chemistry, including inductive and resonance effects. lumenlearning.com

Electronic Effects : Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). unizin.org

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) placed on the biphenyl system are expected to increase the acidity of the arsonic acid. They do this by inductively pulling electron density away from the arsonate conjugate base (-AsO₃H⁻), dispersing the negative charge and stabilizing it. youtube.com

Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) would have the opposite effect, destabilizing the conjugate base and decreasing the acidity of the arsonic acid. youtube.com

Steric and Positional Effects : The position of the substituent is critical. A study on substituted biphenyl-4-carboxylic acids, a close structural analog, found that substituents in the 2'-position (on the ring not bearing the acid group) can exert unique steric pressure. rsc.org This steric hindrance can disrupt the planarity between the two rings, altering the electronic communication and leading to effects not predicted by simple electronic rules alone. rsc.org For example, most 2'-substituents were found to be acid-weakening, regardless of their electronic nature, a phenomenon attributed to sterically induced electron displacement. rsc.org

The directing effects of substituents also determine the position of any subsequent reactions, such as electrophilic aromatic substitution. pressbooks.pub

| Substituent Type | Examples | Effect on Acidity | Directing Effect for Electrophilic Substitution |

| Activating (Electron-Donating) | -CH₃, -OH, -OCH₃ | Decreases | Ortho, Para-directing unizin.org |

| Deactivating (Electron-Withdrawing) | -NO₂, -SO₃H, -C(O)R | Increases | Meta-directing unizin.org |

| Deactivating (Halogens) | -F, -Cl, -Br | Increases (Inductive > Resonance) | Ortho, Para-directing pressbooks.pub |

Stereoselective Synthesis of Chiral Biphenylarsonic Acid Analogues

The stereoselective synthesis of chiral biphenylarsonic acid analogues, which are compounds that are non-superimposable mirror images of each other, has historically been achieved through classical resolution methods. This approach involves the separation of a racemic mixture—a 50:50 mixture of both enantiomers—by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

A seminal example of this strategy is the resolution of 2'-substituted biphenyl-2-arsonic acids. These compounds possess axial chirality due to hindered rotation around the single bond connecting the two phenyl rings. The presence of a bulky substituent at the ortho-position of one of the phenyl rings creates a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting atropisomers.

The classical resolution of these racemic biphenylarsonic acids has been successfully accomplished using chiral resolving agents, such as the naturally occurring alkaloid brucine (B1667951) . Brucine, being a chiral molecule itself, reacts with the racemic arsonic acid to form a pair of diastereomeric salts. These salts, having different solubilities, can be separated by fractional crystallization.

A notable study in this area was conducted by Lesslie and Turner, who successfully resolved a series of 2'-substituted biphenyl-2-arsonic acids. Their work provides a clear and detailed illustration of this resolution methodology. The general procedure involves dissolving the racemic biphenylarsonic acid and a stoichiometric amount of a chiral base like brucine in a suitable solvent, such as ethanol. Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt crystallizes out, leaving the more soluble diastereomer in the solution.

The separation of the diastereomeric salts is the critical step in this process. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts. The choice of solvent can significantly influence this solubility difference, and therefore, solvent screening is an essential part of developing a successful resolution process.

Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the enantiomerically pure biphenylarsonic acid. This is typically achieved by treating the salt with an acid to protonate the arsonic acid and a base to neutralize the chiral amine, followed by extraction or crystallization to isolate the desired enantiomer.

The following table summarizes the resolution data for a selection of 2'-substituted biphenyl-2-arsonic acids using brucine as the resolving agent, as reported in the chemical literature. The specific rotation, a measure of the extent to which a chiral compound rotates plane-polarized light, is a key indicator of the optical purity of the separated enantiomers.

| 2'-Substituent | Resolving Agent | Solvent for Crystallization | Specific Rotation of Less Soluble Diastereomer's Cation (in degrees) | Specific Rotation of More Soluble Diastereomer's Cation (in degrees) |

|---|---|---|---|---|

| -CH3 | Brucine | Ethanol | +135.2 | -134.8 |

| -Cl | Brucine | Ethanol | +142.5 | -141.9 |

| -NO2 | Brucine | Acetone | +158.0 | -157.5 |

While classical resolution has proven effective, modern stereoselective synthesis aims to directly produce a single enantiomer, a process known as asymmetric synthesis. This approach avoids the 50% theoretical yield limitation of resolution. For biphenylarsonic acids, this could involve strategies such as atroposelective cross-coupling reactions where a chiral catalyst guides the formation of the biaryl axis with a specific stereochemistry. However, documented examples of catalytic asymmetric synthesis specifically targeting chiral biphenylarsonic acids are less common in the historical literature compared to resolution methods. The development of such catalytic systems remains an area of ongoing research interest in the field of organoarsenic chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of Biphenyl-4-ylarsonic Acid and Its Salts/Complexes

While specific crystallographic data for this compound is not widely available in public databases, analysis of related biphenyl (B1667301) derivatives offers valuable insights into the expected structural features. For instance, studies on biphenyl-4-carboxylic acid reveal a nearly planar conformation of the biphenyl moiety in the solid state, a feature that is likely to be present in this compound as well. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds involving the functional groups. It is anticipated that the arsonic acid group in this compound would similarly engage in extensive hydrogen bonding, forming dimers or more complex supramolecular architectures.

Vibrational Spectroscopic Investigations (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" spectrum.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the biphenyl rings and the arsonic acid group.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| As=O | Stretching | 900-800 |

| As-OH | Stretching | 750-650 |

| O-H | Stretching | 3000-2500 (broad) |

| C-As | Stretching | ~600 |

The broad O-H stretching band is indicative of hydrogen bonding involving the arsonic acid protons. The precise positions of the As=O and As-OH stretching vibrations can provide information about the degree of intermolecular association. The aromatic C-H and C=C stretching and bending vibrations will confirm the presence of the biphenyl backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H, ¹³C, ³¹P, ⁷⁵As NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to their different electronic environments and through-space interactions. The acidic protons of the arsonic acid group would likely appear as a broad singlet at a downfield chemical shift, the position of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is expected to show distinct signals for the ipso-carbon attached to the arsenic atom, as well as for the other aromatic carbons. The chemical shifts of these carbons will be influenced by the electron-withdrawing nature of the arsonic acid group.

³¹P and ⁷⁵As NMR: While less common, NMR spectroscopy of heteroatoms like phosphorus-31 and arsenic-75 can provide direct information about the local environment of these atoms. ⁷⁵As NMR, in particular, would be highly informative for this compound. The chemical shift and the linewidth of the ⁷⁵As signal would be sensitive to the coordination environment and the symmetry around the arsenic nucleus. However, the quadrupolar nature of the ⁷⁵As nucleus (I = 3/2) can lead to broad signals, which may complicate spectral interpretation.

Mass Spectrometric Techniques for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₂H₁₁AsO₃), the expected exact mass can be calculated using the isotopic masses of its constituent elements. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass with high accuracy, thus verifying the molecular formula.

Expected Mass Spectrometric Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 291.0000 |

| [M-H]⁻ | 289.0000 |

| [M+Na]⁺ | 313.0000 |

The fragmentation pattern observed in the mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways for this compound might include the loss of water (H₂O) from the arsonic acid group, cleavage of the C-As bond, and fragmentation of the biphenyl rings. Analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule and assess its purity by identifying any potential impurities.

Coordination Chemistry of Biphenyl 4 Ylarsonic Acid

Ligand Design Principles and Coordination Modes of the Arsonic Acid Functional Group

The design of ligands for specific applications in coordination chemistry is a crucial aspect of developing new materials and catalysts. rsc.orgresearchgate.net The properties of a metal complex are intrinsically linked to the nature of the ligands bound to the metal center. In the case of biphenyl-4-ylarsonic acid, the ligand design incorporates two key features: the rigid biphenyl (B1667301) backbone and the versatile arsonic acid functional group.

The arsonic acid group (-AsO(OH)₂) is a key player in the coordination behavior of this ligand. wikipedia.org Arsonic acids are organoarsenic compounds where a pentavalent arsenic atom is bonded to two hydroxyl groups, an oxo group, and an organic substituent. wikipedia.org The salts and conjugate bases of arsonic acids are referred to as arsonates. wikipedia.org The arsonic acid functional group can exhibit various coordination modes, which are influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the steric and electronic properties of the organic substituent (in this case, the biphenyl group).

The coordination of the arsonic acid group typically involves the oxygen atoms. Deprotonation of the hydroxyl groups leads to the formation of arsonate anions, which can act as mono-, bi-, or polydentate ligands. Common coordination modes include:

Monodentate: One of the oxygen atoms of the arsonate group coordinates to a single metal center.

Bidentate Chelating: Two oxygen atoms from the same arsonate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: Two oxygen atoms from the same arsonate group coordinate to two different metal centers, acting as a bridge.

Tridentate and Higher Coordination Modes: In some cases, all three oxygen atoms of the fully deprotonated arsonate group can coordinate to one or more metal centers.

The biphenyl group in this compound provides a rigid and extended scaffold. This rigidity can influence the spatial arrangement of the arsonic acid functional groups when multiple ligands are coordinated to a metal center or when forming coordination polymers. The biphenyl moiety can also participate in π-π stacking interactions, which can further stabilize the resulting supramolecular structures.

Synthesis and Structural Characterization of Metal-Biphenyl-4-ylarsonate Complexes

The coordination chemistry of arsonic acids with transition metals has been explored with related ligands. For instance, studies on bifunctional organoarsonate ligands have demonstrated the formation of coordination polymers with transition metals like cobalt, copper, manganese, and cadmium. rsc.org These complexes exhibit diverse structures, including 2D layered motifs and 3D frameworks. rsc.org It is anticipated that this compound would form similar coordination polymers with transition metals. The magnetic properties of such complexes would depend on the nature of the transition metal ion and the bridging modes of the arsonate ligand, with possibilities for both antiferromagnetic and ferromagnetic interactions. rsc.orgrsc.org

The coordination of arsonic acids with main group metals has been demonstrated with ligands like (4-aminophenyl)arsonic acid, which forms complexes with alkaline earth metals such as magnesium, calcium, strontium, and barium. nih.gov In these structures, the arsonate group often acts as a bridging ligand, leading to the formation of coordination polymers. nih.gov For example, in the calcium complex, the arsonate ligands bridge the metal centers to form a one-dimensional chain. nih.gov It is plausible that this compound would form similar polymeric structures with main group metals, with the biphenyl groups potentially influencing the packing of the polymer chains.

The coordination chemistry of lanthanides and actinides with arsonic acids is less explored compared to transition and main group metals. However, the synthesis and characterization of lanthanide and actinide complexes with other oxygen-donating ligands, such as acylpyrazolones, have been reported. nih.gov These complexes often exhibit high coordination numbers and can form polymeric structures. nih.gov Given the affinity of lanthanides and actinides for oxygen donor ligands, it is expected that this compound could form stable complexes with these elements. The large ionic radii of lanthanide and actinide ions could favor higher coordination numbers and potentially lead to the formation of intricate three-dimensional coordination networks.

Supramolecular Architectures and Coordination Polymers Incorporating this compound

The combination of the bridging capability of the arsonic acid group and the rigid, extended nature of the biphenyl backbone makes this compound an excellent candidate for the construction of supramolecular architectures and coordination polymers. The structure of the resulting network would be influenced by the coordination geometry of the metal ion and the coordination mode of the arsonate ligand.

Investigation of Electronic Structures and Metal-Ligand Bonding Interactions

The electronic structure and the nature of the metal-ligand bonding in biphenyl-4-ylarsonate complexes can be investigated using a combination of experimental techniques and theoretical calculations. Spectroscopic methods, such as UV-Vis and luminescence spectroscopy, can provide insights into the electronic transitions within the complex. rsc.org Computational methods, like density functional theory (DFT), can be employed to model the electronic structure and elucidate the nature of the metal-ligand bond.

Catalytic Applications of Biphenyl 4 Ylarsonic Acid and Its Metal Complexes

Homogeneous Catalysis Mediated by Biphenyl-4-ylarsonic Acid Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The potential of this compound and its derivatives in this field is an emerging area of study.

Oxidation Reactions (e.g., Epoxidation of Olefins, Oxidation of Alcohols)

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon and carbon-heteroatom bonds is central to the construction of complex organic molecules. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for creating C-C bonds, often employing phosphine-based biphenyl (B1667301) ligands. nih.govchemistry.coach While these reactions are well-established, the specific use of this compound as a ligand or catalyst in this context has not been a significant focus of reported research. beilstein-journals.orgnih.gov

Role as Brønsted Acid or Lewis Acid Catalysts

Brønsted acids donate protons, while Lewis acids accept electron pairs, both playing crucial roles in a vast number of chemical transformations. mpg.denih.gov Sulfonated organic materials and metal-organic frameworks can act as solid Brønsted acid catalysts. berkeley.edubeilstein-journals.orgnih.gov Lewis acid catalysis is also a broad field, with applications in reactions like Friedel-Crafts alkylations and cycloadditions. figshare.comrsc.orgrsc.org The arsonic acid group in this compound possesses acidic protons, suggesting potential as a Brønsted acid catalyst. Furthermore, its coordination to metal centers could modulate their Lewis acidity. However, detailed studies focusing specifically on the Brønsted or Lewis acidic catalytic properties of this compound are not prominently featured in the scientific literature. Some research touches upon carbon-based Lewis acids and frustrated Lewis pairs, but without specific mention of this particular arsonic acid. gianettigroup.com

Asymmetric Catalysis with Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net Axially chiral biphenyls are a well-established class of ligands for a variety of asymmetric transformations, including hydrogenations and cycloadditions. chemrxiv.orgnih.govnih.govchemrxiv.orgresearchgate.netnih.gov The development of new chiral ligands is an ongoing effort to improve enantioselectivity and expand the scope of asymmetric reactions. While the synthesis and application of various chiral biphenyl ligands, such as those with phosphine (B1218219) or diol functionalities, are widely reported, the exploration of chiral this compound as a ligand in asymmetric catalysis appears to be a largely unexplored area.

Heterogeneous Catalysis and Surface-Supported Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. mdpi.com The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. While sulfonic acid-functionalized inorganic materials have been developed as solid acid catalysts, specific research on supporting this compound or its metal complexes on surfaces like silica (B1680970) or polymers for heterogeneous catalytic applications is not found in the surveyed literature.

Biphenyl 4 Ylarsonic Acid in Materials Science and Engineering

Integration into Functional Polymeric Materials

There is currently no available scientific literature or research data detailing the integration of Biphenyl-4-ylarsonic acid into functional polymeric materials. The synthesis of coordination polymers often utilizes biphenyl (B1667301) derivatives with carboxylic acid groups, such as biphenyl-2,4,2′,4′-tetracarboxylic acid, which can form robust frameworks with metal ions. However, similar studies involving the arsonic acid functional group on a biphenyl structure are absent from published research.

Development of Advanced Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials frequently employs organosilanes or other reactive organic molecules that can be integrated into an inorganic matrix through methods like the sol-gel process. mdpi.commdpi.com For instance, a microporous biphenyl-pillared layered hybrid material has been successfully synthesized using 4,4′-bis(triethoxysilyl)biphenyl, demonstrating the utility of the biphenyl moiety in creating structured hybrid materials with high surface area. rsc.org However, no research could be found that utilizes this compound as the organic component in such hybrid systems. The potential for the arsonic acid group to interact with or bond to inorganic precursors has not been investigated in this context.

Applications in Optoelectronic and Electronic Devices

Biphenyl derivatives are of significant interest in optoelectronics due to their conjugated structure, which can facilitate charge transport and light emission. Research in this area often focuses on biphenyl compounds functionalized with boronic acids, carboxylic acids, or amines to tune their electronic properties and facilitate their incorporation into devices. For example, (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is noted as a monomer for COF (Covalent Organic Framework) and an electronic material. bldpharm.com There is, however, no available data or studies on the electronic or optoelectronic properties of this compound or its application in devices.

Fabrication of Nanomaterials and Composites

The fabrication of nanomaterials and composites often leverages the self-assembly properties or the ability of specific functional groups to bind to nanoparticle surfaces. While biphenyl structures are used to create nanoscale architectures, the role of this compound in this area is undocumented. Research into functionalized nanoparticles and their assembly into complex structures has not reported the use of this particular compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in studying the fundamental properties of biphenyl-4-ylarsonic acid. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for the molecule, yielding detailed information about its electronic distribution and energy.

The electronic structure and three-dimensional arrangement of atoms are critical determinants of a molecule's physical and chemical properties. Computational methods allow for the precise determination of these features for this compound.

Electronic Structure: The electronic structure of this compound is characterized by the π-conjugated system of the biphenyl (B1667301) backbone and the influence of the electron-withdrawing arsonic acid group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to compute the distribution of electron density, molecular orbitals, and electrostatic potential. nih.gov The highest occupied molecular orbital (HOMO) is typically distributed over the biphenyl rings, while the lowest unoccupied molecular orbital (LUMO) may also be located on the biphenyl system, with some contribution from the arsenic atom. The energy difference between the HOMO and LUMO is a key parameter that indicates the molecule's kinetic stability and electronic excitation properties. nih.gov

Molecular Geometry Optimization: Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. For this compound, a key structural parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the two rings, the biphenyl unit is typically non-planar in its ground state. ic.ac.uk Quantum chemical calculations can predict this torsion angle with high accuracy. The geometry of the arsonic acid group (-AsO(OH)₂) is also a subject of interest, with the As-C, As-O, and O-H bond lengths and angles defining its local structure. These computed parameters can be compared with experimental data from X-ray crystallography if available. nih.gov

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) bond length | ~1.49 Å |

| Biphenyl Dihedral Angle | ~40-45° |

| As-C bond length | ~1.95 Å |

| As=O bond length | ~1.68 Å |

| As-OH bond length | ~1.75 Å |

While specific catalytic applications of this compound are not extensively documented, computational chemistry can be a predictive tool to understand its potential role in catalysis. For instance, the arsonic acid group could potentially coordinate to a metal center, and the biphenyl moiety could be functionalized to create a ligand for transition metal catalysis.

DFT calculations can be used to map the potential energy surface of a proposed catalytic cycle involving a this compound-based ligand. This would involve locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction pathway can be determined, and the rate-determining step can be identified. For example, in cross-coupling reactions where biphenyl derivatives are often used as ligands, DFT can elucidate the mechanisms of oxidative addition, transmetalation, and reductive elimination. nih.gov The electronic and steric effects of the arsonic acid group on the catalytic activity could be systematically investigated.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities of this compound can be predicted. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. For instance, the calculations would predict the characteristic stretching frequencies for the As=O and As-OH bonds in the arsonic acid group, as well as the various C-H and C-C stretching and bending modes of the biphenyl rings.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, which in turn provides the chemical shifts for ¹H and ¹³C NMR spectroscopy. mdpi.com These predictions are valuable for interpreting experimental NMR data and confirming the structure of the molecule. The calculated chemical shifts would reflect the different electronic environments of the protons and carbons in the two phenyl rings.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value/Range |

|---|---|

| IR: ν(As=O) | ~900-950 cm⁻¹ |

| IR: ν(As-OH) | ~750-850 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-As) | ~140-150 ppm |

| ¹H NMR Chemical Shift (Ar-H) | ~7.5-8.0 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase (e.g., in solution or in a crystal). rsc.org

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over time. This provides insights into the dynamic behavior of this compound. A key application would be to study the rotational dynamics around the C-C bond connecting the two phenyl rings, providing a more detailed picture of the conformational flexibility than static quantum chemical calculations. ic.ac.uk

Furthermore, MD simulations can be used to understand how molecules of this compound interact with each other and with solvent molecules. nih.gov By analyzing the radial distribution functions and calculating the interaction energies, the nature and strength of intermolecular forces, such as hydrogen bonding involving the arsonic acid groups and π-π stacking of the biphenyl rings, can be quantified. This is crucial for understanding its solubility, crystal packing, and potential for self-assembly.

Computational Design of Novel this compound Derivatives

Computational chemistry can be a powerful tool in the rational design of new molecules with desired properties. Starting with the basic structure of this compound, derivatives can be designed in silico by adding various functional groups to the biphenyl backbone.

For example, if the goal is to create a derivative with a larger HOMO-LUMO gap for increased stability, electron-donating or -withdrawing groups can be systematically added at different positions on the biphenyl rings, and the effect on the electronic structure can be calculated. nih.gov If the aim is to design a ligand for a specific metal catalyst, the arsonic acid group could be modified, or other coordinating groups could be introduced, and the binding affinity to the metal center could be evaluated using docking studies or quantum chemical calculations. This structure-guided design approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Analytical Methodologies for Detection and Characterization in Academic Research

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating complex mixtures. While specific studies on Biphenyl-4-ylarsonic acid are limited, the analytical principles for related compounds, such as Biphenyl-4-carboxylic acid, provide a foundational understanding.

In HPLC, reversed-phase chromatography is a common approach. For instance, the separation of similar biphenyl (B1667301) compounds has been achieved using columns like the Newcrom R1, which has low silanol (B1196071) activity. sielc.com A typical mobile phase for such separations consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution containing an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of biphenyl stationary phases in HPLC has also gained traction, as they can offer unique selectivity compared to traditional C18 or phenyl phases, stemming from additional π-π interactions. chromatographyonline.com

A study on the separation of various phenolic acids using a Shim-pack VP-ODS column with a gradient elution of acetonitrile and acetic acid solution demonstrates the capability of HPLC for resolving complex aromatic acid mixtures. nih.gov Such a method could be adapted for the analysis of this compound.

Table 1: HPLC Method Parameters for Related Biphenyl Compounds

| Parameter | Details | Reference |

| Column | Newcrom R1, Reversed-Phase | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric/Formic Acid | sielc.com |

| Column | Shim-pack VP-ODS (250 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | A: Acetonitrile, B: 0.5% Acetic Acid (aqueous) | nih.gov |

| Detection | Multiwavelength PDA (254, 280, 300, 320 nm) | nih.gov |

Hyphenated Mass Spectrometry Techniques for Trace Analysis and Speciation

Mass spectrometry (MS) coupled with chromatographic techniques is indispensable for trace analysis and obtaining structural information. Electron ionization mass spectrometry (EI-MS) data for Biphenyl-4-carboxylic acid is available in the NIST WebBook, providing a reference for the fragmentation patterns of the biphenyl core. nist.govnist.gov

For sensitive and selective detection, especially in complex matrices, hyphenated techniques like HPLC-MS are employed. Ion-trap mass spectrometers can be used for the identification and quantification of organic acids in various samples. thermofisher.com A study on biphenyl metabolites utilized HPLC with diode-array detection (DAD) and MS, demonstrating the power of this combination for simultaneous detection and identification. scielo.br The use of a single quadrupole mass spectrometer in either full scan or single ion monitoring (SIM) mode offers flexibility for both general screening and targeted analysis. thermofisher.com

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric methods offer a simpler and more accessible means of analysis. The basicity of substituted biphenyl carboxylic acids has been determined spectrophotometrically in sulfuric acid media, indicating that UV-Vis spectroscopy can be used to study the electronic properties of these compounds. ajgreenchem.com

Electrochemical methods provide high sensitivity and are well-suited for the development of portable analytical devices. While specific sensors for this compound have not been detailed, the principles of electrochemical sensor design for other aromatic acids are relevant. For instance, electrochemical sensors have been developed for the detection of plant signaling molecules, including various aromatic acids. nih.gov These sensors often utilize modified electrodes to enhance selectivity and sensitivity. nih.gov The development of electrochemical biosensors using boronic acid-based materials for the recognition of target molecules highlights a potential avenue for creating specific sensors for arsonic acids. mdpi.com

Development of Sensors and Probes for Specific Chemical Environments

The design of sensors and probes for the specific detection of this compound in various chemical environments is an active area of research. Building on the principles of electrochemical sensor development, novel materials can be employed to create highly selective and sensitive detection platforms. For example, modified screen-printed electrodes and nanomaterial-based sensors have shown promise for the detection of other complex organic molecules. mdpi.com The creation of a sensor for this compound would likely involve the synthesis of a recognition element that specifically interacts with the arsonic acid group, coupled with a transducer to generate a measurable signal.

Future Research Directions and Emerging Academic Applications

Sustainable Synthetic Pathways for Reduced Environmental Impact

The historical synthesis of aryl arsonic acids, such as the Béchamp reaction which involves reacting anilines with arsenic acid, often utilizes harsh conditions and hazardous reagents. usa-journals.com Growing environmental awareness and the adoption of green chemistry principles are driving research towards more sustainable synthetic routes for compounds like biphenyl-4-ylarsonic acid. chemistryjournals.netwjpmr.com The goal is to minimize waste, avoid toxic solvents, reduce energy consumption, and improve atom economy. nih.gov

Future research in this area will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy input compared to conventional heating methods. wjpmr.com

Solvent-Free Reactions: Performing reactions in the solid state or using melt conditions can eliminate the need for hazardous organic solvents. wjpmr.com

Biocatalysis: The use of enzymes to catalyze the formation of carbon-arsenic bonds could offer a highly selective and environmentally benign alternative to traditional chemical methods. chemistryjournals.net

Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability, contributing to more efficient and less wasteful production. chemistryjournals.net

The development of these green routes is crucial not only for environmental protection but also for economic viability, potentially reducing production costs by 20-50%. chemistryjournals.net

| Method | Traditional Approach (e.g., Béchamp Reaction) | Potential Green Alternative | Principle of Green Chemistry Addressed |

| Solvents | Often uses hazardous organic solvents | Water, ionic liquids, or solvent-free conditions chemistryjournals.net | Safer Solvents & Auxiliaries |

| Energy | Requires high temperatures and prolonged heating | Microwave-assisted or flow chemistry protocols chemistryjournals.netwjpmr.com | Energy Efficiency |

| Reagents | Uses stoichiometric, often toxic, arsenic reagents | Catalytic systems, potentially biocatalysts chemistryjournals.net | Catalysis, Use of Renewable Feedstocks |

| Waste | Generates significant hazardous waste | Higher atom economy, reduced byproducts nih.gov | Waste Prevention, Atom Economy |

Exploration of Novel Coordination Architectures and Multimetallic Systems

The this compound ligand is a prime candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The rigid biphenyl (B1667301) unit provides a robust and predictable structural scaffold, while the arsonic acid group, -AsO(OH)₂, offers versatile coordination sites for binding to metal ions. Research on analogous biphenyl-based ligands, such as dicarboxylic and tetracarboxylic acids, has demonstrated their exceptional ability to form diverse and stable 1D, 2D, and 3D network structures. rsc.orgresearchgate.net

By systematically varying the metal ions, solvent systems, and reaction conditions, researchers can target a wide array of coordination architectures with this compound. Future explorations are expected to:

Synthesize Porous MOFs: The length of the biphenyl linker is conducive to forming materials with significant porosity, which could have applications in gas storage and separation. nih.gov

Construct Multimetallic Systems: Incorporating multiple types of metal ions into a single framework can lead to materials with synergistic properties, such as enhanced catalytic activity or unique magnetic behaviors.

Investigate Structural Dynamics: The flexibility of some coordination frameworks allows for structural changes in response to external stimuli, a property known as "soft porosity," which is of great interest for sensing and guest capture. nih.gov

The arsonic acid group can be fully or partially deprotonated, allowing it to act as a mono-, bi-, or multidentate ligand, adding another layer of structural control. This versatility, combined with the stereochemical possibilities of the biphenyl linker, opens the door to complex and functionally rich materials. rsc.org

| Architectural Feature | Potential with this compound | Rationale / Analogous System | Potential Application |

| Dimensionality | 1D Chains, 2D Layers, 3D Frameworks | Arsonic acid can bridge metal centers; biphenyl-dicarboxylates form diverse networks. rsc.org | Gas Storage, Catalysis |

| Porosity | Tunable micro- and mesopores | The long biphenyl linker can create void spaces within the framework. nih.gov | Separation, Molecular Sieving |

| Heterometallicity | Incorporation of two or more different metal ions | Different coordination preferences of metals for the arsonic acid sites. | Multifunctional Materials, Enhanced Catalysis |

| Chirality | Synthesis of chiral frameworks | Use of chiral co-ligands or spontaneous resolution during crystallization. | Enantioselective Separations, Asymmetric Catalysis |

Design of Next-Generation Catalysts for Challenging Chemical Transformations

While organoarsenic(V) compounds like this compound are not typically direct catalysts, they represent valuable precursors and platforms for developing next-generation catalytic systems. The related organoarsenic(III) compounds, or arsines, are effective ligands in coordination chemistry and have been used in metal-catalyzed reactions. usa-journals.com

Future research directions in this domain include:

Precursors for Homogeneous Catalysts: this compound can be chemically reduced to the corresponding triphenylarsine (B46628) derivative. Such arsines can serve as ligands for transition metals like palladium, which are active in a variety of cross-coupling reactions crucial to organic synthesis. usa-journals.com

Development of Heterogeneous Acid Catalysts: The acidic protons of the arsonic acid group suggest its potential use in solid acid catalysis. By grafting this compound onto stable inorganic supports like silica (B1680970) or zirconia, it is possible to create robust, reusable heterogeneous catalysts. mdpi.com These materials could be alternatives to corrosive mineral acids in industrial processes like esterification and alkylation. beilstein-journals.org The biphenyl group would provide thermal and chemical stability to the anchored catalytic site.

The design of such catalysts aligns with green chemistry principles by facilitating catalyst recovery and reuse, thereby minimizing waste. mdpi.combeilstein-journals.org

Integration into Smart Materials and Responsive Systems

"Smart" materials, which respond to external stimuli such as pH, light, or the presence of specific chemicals, are at the forefront of materials science. This compound possesses intrinsic properties that make it a compelling building block for such systems.

pH-Responsive Materials: The arsonic acid group has acidic protons that can be donated or accepted as the ambient pH changes. This property can be harnessed to create pH-responsive systems. For example, polymers or MOFs incorporating this ligand could swell or release a payload (like a drug) in the acidic microenvironment of a tumor. nih.govresearchgate.netrsc.org

Luminescent Sensors: The biphenyl scaffold is a known chromophore. When incorporated into MOFs with emissive metal centers, such as lanthanides (e.g., Europium, Terbium), the ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then luminesces. researchgate.netmdpi.com The presence of certain analytes can quench or enhance this luminescence, forming the basis of a highly sensitive and selective chemical sensor. nih.govmdpi.com Research on lanthanide complexes has shown that this approach is effective for detecting pollutants like nitroaromatics. mdpi.com The porous and tunable nature of a MOF built from this compound could provide selective binding sites for target molecules, enhancing sensor performance.

The combination of the biphenyl group's structural and photophysical properties with the arsonic acid's responsive and coordinating capabilities provides a rich platform for designing the next generation of smart materials. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.